molecular formula C9H6ClF3O2 B1356668 3'-Chloro-5'-(trifluoromethoxy)acetophenone CAS No. 886503-42-0

3'-Chloro-5'-(trifluoromethoxy)acetophenone

Cat. No.: B1356668
CAS No.: 886503-42-0
M. Wt: 238.59 g/mol
InChI Key: JIZQMRMVMMKCGE-UHFFFAOYSA-N
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Description

3’-Chloro-5’-(trifluoromethoxy)acetophenone is an organic compound with the molecular formula C9H6ClF3O2 It is a derivative of acetophenone, characterized by the presence of a chloro group at the 3’ position and a trifluoromethoxy group at the 5’ position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-5’-(trifluoromethoxy)acetophenone typically involves the introduction of the chloro and trifluoromethoxy groups onto the acetophenone framework. One common method is the Friedel-Crafts acylation reaction, where acetophenone is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethoxy group can be introduced using trifluoromethoxybenzene as a starting material, followed by chlorination at the 3’ position.

Industrial Production Methods: Industrial production of 3’-Chloro-5’-(trifluoromethoxy)acetophenone may involve large-scale Friedel-Crafts acylation reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Types of Reactions:

    Substitution Reactions: The chloro group in 3’-Chloro-5’-(trifluoromethoxy)acetophenone can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group in 3’-Chloro-5’-(trifluoromethoxy)acetophenone can yield alcohols or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Products include substituted acetophenones with various functional groups replacing the chloro group.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

3’-Chloro-5’-(trifluoromethoxy)acetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Chloro-5’-(trifluoromethoxy)acetophenone depends on its chemical structure and the specific reactions it undergoes. The chloro and trifluoromethoxy groups influence the compound’s reactivity and interactions with other molecules. For example, the electron-withdrawing nature of the trifluoromethoxy group can affect the compound’s electrophilicity, making it more reactive in certain substitution reactions. The molecular targets and pathways involved in its biological activity are subjects of ongoing research.

Comparison with Similar Compounds

    3’-Chloroacetophenone: Lacks the trifluoromethoxy group, making it less electron-withdrawing and potentially less reactive in certain reactions.

    5’-(Trifluoromethoxy)acetophenone:

    3’-Bromo-5’-(trifluoromethoxy)acetophenone: Similar structure but with a bromo group instead of a chloro group, which can influence its reactivity and interactions.

Uniqueness: 3’-Chloro-5’-(trifluoromethoxy)acetophenone is unique due to the combination of both chloro and trifluoromethoxy groups, which confer distinct electronic and steric properties. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-5(14)6-2-7(10)4-8(3-6)15-9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZQMRMVMMKCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590673
Record name 1-[3-Chloro-5-(trifluoromethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886503-42-0
Record name 1-[3-Chloro-5-(trifluoromethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Chloro-5'-(trifluoromethoxy)acetophenone
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